2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication . In the context of its antipsychotic properties, it acts as an antagonist at dopamine and serotonin receptors, modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also combines piperazine and benzothiazole moieties and exhibits similar biological activities.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound shares the piperazine moiety and has been studied for its antimicrobial properties.
Uniqueness
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of piperazine and benzothiazole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17) |
InChI Key |
BYWIMEGSXJOLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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